Tris(4-chlorophenyl)gallane
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Overview
Description
Tris(4-chlorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 4-chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(4-chlorophenyl)gallium typically involves the reaction of gallium trichloride with 4-chlorophenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
GaCl3+3C6H4ClMgBr→Ga(C6H4Cl)3+3MgBrCl
Industrial Production Methods: Industrial production of tris(4-chlorophenyl)gallium follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Types of Reactions:
Oxidation: Tris(4-chlorophenyl)gallium can undergo oxidation reactions, where the gallium center is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using strong reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyl rings, where the chlorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of tris(4-chlorophenyl)gallium.
Reduction: Reduced forms of the compound, potentially leading to the formation of gallium hydrides.
Substitution: Substituted tris(4-chlorophenyl)gallium derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Tris(4-chlorophenyl)gallium has several applications in scientific research:
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Catalysis: The compound serves as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biological Probes: Due to its luminescent properties, it is used as a probe in biological imaging and sensing applications.
Electronic Devices: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of tris(4-chlorophenyl)gallium involves its interaction with molecular targets through coordination chemistry. The gallium center can coordinate with various ligands, influencing the electronic properties of the compound. This coordination can lead to changes in molecular conformation, redox properties, and molecular packing, which are crucial for its applications in catalysis and materials science.
Comparison with Similar Compounds
- Tris(4-chlorophenyl)methane
- Tris(4-chlorophenyl)methanol
- Tris(4-chlorophenyl)phosphine
Comparison: Tris(4-chlorophenyl)gallium is unique due to the presence of a gallium center, which imparts distinct electronic and coordination properties compared to its carbon and phosphorus analogs. The gallium center allows for unique reactivity and applications, particularly in catalysis and materials science, where its counterparts may not be as effective.
Properties
CAS No. |
58447-99-7 |
---|---|
Molecular Formula |
C18H12Cl3Ga |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
tris(4-chlorophenyl)gallane |
InChI |
InChI=1S/3C6H4Cl.Ga/c3*7-6-4-2-1-3-5-6;/h3*2-5H; |
InChI Key |
CKFVDUNMQLTWDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Ga](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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